molecular formula C15H9BrO3 B14703149 8-Bromo-7-hydroxy-3-phenyl-4H-1-benzopyran-4-one CAS No. 19816-31-0

8-Bromo-7-hydroxy-3-phenyl-4H-1-benzopyran-4-one

Cat. No.: B14703149
CAS No.: 19816-31-0
M. Wt: 317.13 g/mol
InChI Key: AWPINZBTPNZAJL-UHFFFAOYSA-N
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Description

8-Bromo-7-hydroxy-3-phenyl-4H-chromen-4-one is a synthetic derivative of the chromenone family, known for its diverse biological and pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-7-hydroxy-3-phenyl-4H-chromen-4-one typically involves the bromination of 7-hydroxy-3-phenyl-4H-chromen-4-one. This can be achieved through the reaction of 7-hydroxy-3-phenyl-4H-chromen-4-one with bromine in the presence of a suitable solvent such as acetic acid .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of green chemistry principles, such as employing recyclable catalysts and minimizing waste, is also being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-7-hydroxy-3-phenyl-4H-chromen-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The biological activity of 8-Bromo-7-hydroxy-3-phenyl-4H-chromen-4-one is primarily attributed to its ability to interact with various molecular targets and pathways. For example, it can inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, leading to anti-inflammatory effects. Additionally, it can induce apoptosis in cancer cells by interacting with tubulin and disrupting microtubule formation .

Comparison with Similar Compounds

    7-Hydroxy-3-phenyl-4H-chromen-4-one: Lacks the bromine atom but shares similar biological activities.

    4H-1-Benzopyran-4-one, 7-hydroxy-3-(4-methoxyphenyl)-: Contains a methoxy group instead of a bromine atom.

    7-Hydroxy-3-(4-methoxyphenyl)-4-phenyl-2H-chromen-2-one: Another derivative with a methoxy group

Uniqueness: The presence of the bromine atom in 8-Bromo-7-hydroxy-3-phenyl-4H-chromen-4-one enhances its reactivity and allows for unique substitution reactions that are not possible with its non-brominated counterparts. This makes it a valuable compound for the synthesis of novel derivatives with potentially enhanced biological activities .

Properties

CAS No.

19816-31-0

Molecular Formula

C15H9BrO3

Molecular Weight

317.13 g/mol

IUPAC Name

8-bromo-7-hydroxy-3-phenylchromen-4-one

InChI

InChI=1S/C15H9BrO3/c16-13-12(17)7-6-10-14(18)11(8-19-15(10)13)9-4-2-1-3-5-9/h1-8,17H

InChI Key

AWPINZBTPNZAJL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3Br)O

Origin of Product

United States

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